4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of methoxy and trifluoromethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the azetidinone ring or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be studied for its potential effects on various biological pathways and its interactions with enzymes or receptors.
Medicine
Potential medicinal applications could include its use as an antimicrobial or anticancer agent, pending further research and clinical trials.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone with well-known antibacterial properties.
Cephalosporins: A class of β-lactam antibiotics structurally related to azetidinones.
Carbapenems: Another class of β-lactam antibiotics with a broader spectrum of activity.
Uniqueness
The uniqueness of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to other azetidinones.
Properties
Molecular Formula |
C25H22F3NO5 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C25H22F3NO5/c1-31-18-8-10-19(11-9-18)34-23-22(15-7-12-20(32-2)21(13-15)33-3)29(24(23)30)17-6-4-5-16(14-17)25(26,27)28/h4-14,22-23H,1-3H3 |
InChI Key |
XMVPCSAEOMWYRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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